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Compound of Interest
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Cat. No.: B1208238

Trisilylamine (TSA), a carbon- and halogen-free silicon precursor, has emerged as a
promising candidate for the deposition of high-quality silicon-based thin films in low thermal
budget applications, crucial for the fabrication of advanced semiconductor devices.[1][2][3] Its
high reactivity and volatility make it particularly suitable for plasma-enhanced atomic layer
deposition (PEALD) and chemical vapor deposition (CVD) processes at temperatures below
400°C.[4][5] This guide provides a comprehensive comparison of TSA's performance against
other common silicon precursors for the deposition of silicon nitride (SiN) and silicon dioxide
(Si0O2), supported by experimental data and detailed protocols.

Performance Comparison of Silicon Precursors

The selection of a silicon precursor significantly impacts the properties of the deposited films.
This section compares the performance of Trisilylamine (TSA) with other widely used
precursors for low-temperature SiN and SiOz deposition.

Silicon Nitride (SiN) Deposition

Low-temperature SiN films are critical for applications such as gate spacers, etch stop layers,
and encapsulation layers in modern integrated circuits.[2][4] The performance of TSA is
benchmarked against aminosilanes like Bis(tert-butylamino)silane (BTBAS), chlorosilanes, and
neopentasilane (NPS).
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Table 1: Performance Comparison of Silicon Precursors for Low-Temperature SiN Deposition
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Silicon Dioxide (SiO2) Deposition

High-quality, low-temperature SiOz2 is essential for applications like gate dielectrics, trench
isolation, and inter-layer dielectrics. Here, TSA's performance is compared with aminosilanes
such as Tris(dimethylamino)silane (TDMAS) and Bis(diethylamino)silane (BDEAS).

Table 2: Performance Comparison of Silicon Precursors for Low-Temperature SiO2 Deposition
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Experimental Protocols

Detailed and reproducible experimental protocols are critical for the evaluation of precursor

performance. This section outlines the methodologies for the deposition and characterization of
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SiN and SiOz thin films using TSA.

PEALD of Silicon Nitride (SiN) using Trisilylamine

This protocol describes a typical PEALD process for depositing SiN films on a 200 mm silicon
wafer using an ASM Polygon® 8200 ALD cluster tool.[2]

e Substrate Preparation: A 200 mm p-type silicon wafer with (100) orientation is used as the
substrate. The native oxide is typically not removed before deposition.

e Precursor and Reactants:
o Silicon Precursor: Trisilylamine (TSA)
o Nitrogen Source: Nz plasma, NHs plasma, or a mixture of N2/Hz plasma.[2]
o Purge Gas: Argon (Ar)

» Deposition Cycle: A typical PEALD cycle consists of four steps:

o TSA Pulse: TSA vapor is introduced into the reactor chamber for a specific duration (e.qg.,
5-50 ms).[2]

o Ar Purge: The chamber is purged with Ar gas to remove any unreacted TSA and
byproducts (e.g., 1 second).[2]

o Plasma Exposure: The nitrogen source plasma (e.g., N2 plasma) is ignited for a set time to
react with the adsorbed TSA layer and form SiN.

o Ar Purge: The chamber is purged again with Ar to remove reaction byproducts.

e Process Parameters:

o

Deposition Temperature: 100 - 350°C[2][10]

Reactor Pressure: ~1.5 Torr

[e]

Plasma Power: 100 - 300 W

o
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o TSA Pulse Time: 10 - 50 ms[2]
o N2 Plasma Exposure Time: 5 - 20 seconds
o Gas Flow Rates: N2 (50-200 sccm), Ar (100-500 sccm)

PEALD of Silicon Dioxide (SiO2) using Trisilylamine and
Ozone

This protocol outlines a typical PEALD process for depositing SiOz films using TSA and ozone.

o Substrate Preparation: A silicon wafer is cleaned using a standard cleaning procedure (e.qg.,
RCA clean) to remove organic and metallic contaminants.

e Precursor and Reactants:
o Silicon Precursor: Trisilylamine (TSA)
o Oxidant: Ozone (O3)
o Purge Gas: Nitrogen (N2)

¢ Deposition Cycle:

[¢]

TSA Pulse: TSA s pulsed into the chamber.

o

N2z Purge: The chamber is purged with Na.

o

Ozone Pulse: Ozone is introduced to oxidize the TSA layer.

o

N2 Purge: The chamber is purged with Na.
* Process Parameters:
o Deposition Temperature: 100 - 300°C[8][9]
o Reactor Pressure: ~1 Torr

o TSA Pulse Time: 0.5 - 2 seconds
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o Ozone Concentration: 100 - 400 g/m3

o Ozone Pulse Time: 1 - 5 seconds

Visualizations: Signaling Pathways and
Experimental Workflows

Visualizing the complex chemical reactions and experimental procedures can aid in
understanding the deposition process and film characterization.

Signaling Pathway for PEALD of SiN using Trisilylamine

The following diagram illustrates the proposed surface reaction mechanism during the PEALD
of SiN using TSA and Nz plasma.
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PEALD of SiN using Trisilylamine and N2 Plasma.

Experimental Workflow for Thin Film Characterization

This diagram outlines a typical workflow for the comprehensive characterization of deposited
SiN or SiOz thin films.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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